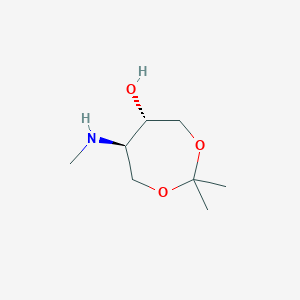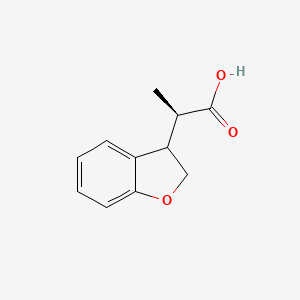![molecular formula C7H12ClNO2 B2946485 Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1536392-01-4](/img/structure/B2946485.png)
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is an organic compound with the chemical formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It appears as a colorless to pale yellow solid and is soluble in many polar organic solvents such as methanol, ethanol, and chloroform . This compound is relatively stable under standard storage conditions .
Applications De Recherche Scientifique
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:
Safety and Hazards
“Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride” may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, also known as 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), is a complex organic compound that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also used in the synthesis of numerous drugs, including protease inhibitors like boceprevir and narlaprevir, which are used in anti-hepatitis C therapy .
Mode of Action
The exact mode of action of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been synthesized via intramolecular cyclopropanation of alpha-diazoacetates using ru (ii) catalysis . This process involves the formation of a three-membered cyclopropane ring within the molecule, which is a key step in the synthesis of many biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to be crucial components in several antiviral medications . For instance, they play a key role in the production of boceprevir and narlaprevir, which are used in anti-hepatitis C therapy . These drugs inhibit the protease enzyme of the hepatitis C virus, preventing the virus from replicating .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to have optimal pharmacokinetic properties to ensure effective bioavailability .
Result of Action
The molecular and cellular effects of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to exhibit high cytotoxicity and are promising antitumor agents . They are also used in the synthesis of drugs that inhibit the replication of viruses, such as the hepatitis C virus .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to be stable under physiological conditions . Factors such as pH, temperature, and the presence of other molecules can influence the action and stability of these compounds .
Méthodes De Préparation
The synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the reaction of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid . This reaction proceeds under acidic conditions to yield the desired ester hydrochloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical properties.
Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: This compound has a similar structure but differs in the position of the carboxylate group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This derivative features additional methyl groups, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Propriétés
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYNHGVKCYWCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)
![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)

![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
![N-(4-acetylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)

![1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2946419.png)
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2946420.png)

![4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine](/img/structure/B2946422.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2946424.png)

